Hexahydro-2H-azepine-2-thione

Description

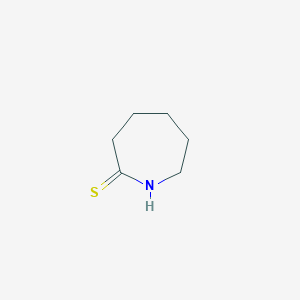

Structure

3D Structure

Properties

IUPAC Name |

azepane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLHDUWNMGJBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=S)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222342 | |

| Record name | 2-Azepinethione, hexahydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7203-96-5 | |

| Record name | Thiocaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7203-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007203965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocaprolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Azepinethione, hexahydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2H-azepine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP7T5FNH9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hexahydro 2h Azepine 2 Thione and Its Derivatives

Direct Synthesis Pathways

The formation of the hexahydro-2H-azepine-2-thione core is most efficiently achieved by direct transformation of pre-existing azepane structures.

Classical Approaches for Thioketone and Thioacid Reactions

While the construction of amides from carboxylic acids and amines is a cornerstone of organic synthesis, the analogous direct synthesis of thioamides, and by extension cyclic thioamides (thiolactams) like this compound, from thioacids and amines is less common. Classical synthetic strategies predominantly favor the conversion of the more readily available and stable carbonyl compounds into their thiocarbonyl counterparts. The primary precursor for this compound is its corresponding lactam, ε-caprolactam (hexahydro-2H-azepin-2-one). This precursor is industrially produced via the Beckmann rearrangement of cyclohexanone (B45756) oxime. kaimosi.com The subsequent conversion of the lactam's carbonyl group to a thiocarbonyl is the most prevalent pathway.

Transformation of Azepane Derivatives

The most common and direct synthesis of this compound involves the thionation (also referred to as thiation) of ε-caprolactam. hud.ac.ukacs.org This reaction replaces the carbonyl oxygen atom with a sulfur atom. This transformation is typically accomplished using specialized thionating agents. The choice of reagent and reaction conditions can be optimized to achieve high yields. This approach is versatile and has been applied to a wide range of lactams, including ε-caprolactam, to produce the corresponding thiolactams. hud.ac.uk

Interaction with Phosphorus Pentasulfide

Phosphorus pentasulfide (P₄S₁₀) is a traditional and effective reagent for the thionation of amides and lactams. mdpi.comchemicalbook.com The reaction involves heating the lactam with P₄S₁₀, often in a high-boiling, inert solvent such as pyridine, xylene, or toluene. jbarbiomed.com For instance, the synthesis of 6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-12-thione is achieved by reacting the corresponding quinazolinone with phosphorus pentasulfide in pyridine. jbarbiomed.com A specific, crystalline P₂S₅·2C₅H₅N complex has been noted as an effective thionating agent for converting ε-caprolactam into its thioamide form. google.com

Synthesis from Thiocarbonyl Precursors

While less common than lactam thionation, ring-forming reactions utilizing precursors that already contain a thiocarbonyl group represent an alternative synthetic strategy. These methods often involve cycloaddition or condensation reactions. For example, thiophosgene (B130339) has been used in reactions with dienes to construct seven-membered heterocyclic systems. sciendo.com Similarly, isothiocyanates can serve as building blocks in condensation reactions to form heterocyclic rings like triazepines, suggesting their potential applicability in forming the azepine-2-thione skeleton under different reaction schemes. nih.gov

Synthesis of N-Substituted this compound Analogues

The nitrogen atom of the thiolactam ring offers a convenient handle for further functionalization, allowing for the creation of a diverse library of derivatives.

Derivatization Strategies

The primary strategy for creating analogues of this compound is through N-substitution. This is typically achieved by alkylation of the parent thiolactam. The thiolactam nitrogen can be deprotonated with a suitable base, and the resulting anion can then be treated with an alkylating agent (e.g., an alkyl halide) to introduce a substituent. This method has been used to prepare derivatives such as 1-benzyl-hexahydro-2H-azepine-2-thione and 1-prop-2-enylazepane-2-thione. researchgate.net The synthesis of propargyl derivatives via alkylation is also a known strategy. This approach is analogous to the well-established alkylation reactions used for other heterocyclic thiones, such as benzimidazole-2-thiones. researchgate.net

Accessing Bridged Thioamides

The synthesis of bridged thioamides, where the thioamide group is part of a bicyclic system, presents unique challenges due to the geometric constraints of these structures. A primary route to these complex molecules involves the thionation of the corresponding bridged lactam.

One reported synthesis of a bridged thiolactam involves the reaction of the parent bridged lactam with a thionating agent. rsc.org The spectroscopic data of the resulting bridged thioamide indicated a significant twist in the thioamide bond, a direct consequence of the bicyclic ring system's strain. rsc.org This inherent strain can also lead to unusual reactivity, such as C-N bond cleavage under the synthesis conditions. rsc.org

A common method for the thionation of amides, including bridged lactams, is the use of Lawesson's reagent. The Aubé group, for instance, has reported the synthesis of a bicyclic bridged thioamide using this approach. nih.gov The reaction mechanism involves the replacement of the carbonyl oxygen of the lactam with a sulfur atom.

Another approach to constructing thio-bridged compounds involves palladium-catalyzed reactions. For example, a method for creating various thio-bridged compounds has been developed using o-(trimethylsilyl)aryl triflates as aryne precursors, catalyzed by a Pd(dba)2/dppe complex. nih.gov This allows for the formation of the thio-bridge through C(sp2)-C(sp2) and C(sp2)-C(sp3) bond formation. nih.gov Similarly, an intramolecular Csp2(aryl)-Csp3(alkyl) cross-dehydrohalogenative coupling reaction, also catalyzed by palladium(0), provides an efficient route to strained thio-bridged compounds. dntb.gov.uagscvankal.edu.in

The synthesis of the precursor bridged lactams is a critical first step. These can be prepared through various methods, including condensation reactions that form the N-C(O) bond. For example, the intramolecular condensation of a cyano diester has been used to form a 1-azabicyclo[3.3.1]nonan-2-one derivative. nih.gov More contemporary methods include the Aubé-Schmidt rearrangement, which can be used to form bridged lactams from azido-ketones. nih.gov

The following table summarizes a selection of synthetic methods for bridged thioamides and their precursors:

| Product Type | Starting Material | Reagents and Conditions | Key Features |

| Bridged Thiolactam | Bridged Lactam | Lawesson's Reagent | Direct thionation of the corresponding lactam. rsc.orgnih.gov |

| Thio-bridged Compounds | o-(trimethylsilyl)aryl triflates | Pd(dba)2/dppe complex | Formation of thio-bridge via aryne annulation. nih.gov |

| Strained Thio-bridged Compounds | Aryl halide with a tethered alkyl halide | Pd(0) catalyst | Intramolecular cross-dehydrohalogenative coupling. dntb.gov.uagscvankal.edu.in |

| Bridged Lactam | Cyano diester | Copper chromite, hydrogenation | Intramolecular condensation. nih.gov |

| Bridged Lactam | Azido-ketone | - | Transannular Aubé-Schmidt rearrangement. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of these chemical processes. Key areas of focus include the use of alternative energy sources, solvent-free reaction conditions, and more environmentally benign reagents.

Microwave-assisted synthesis has emerged as a significant green chemistry technique in the synthesis of thioamides. dntb.gov.uaCurrent time information in Bangalore, IN.nih.gov This method often leads to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. dntb.gov.uanih.gov For instance, the thionation of amides using Lawesson's reagent can be significantly accelerated under microwave irradiation, simplifying workup and purification procedures. dntb.gov.ua

A notable green approach is the use of microwave irradiation in solvent-free conditions. nih.gov This eliminates the need for potentially hazardous organic solvents, reducing waste and environmental pollution. One such protocol describes the synthesis of thioesters and thioamides using potassium thiocyanate (B1210189) as the thionating agent under microwave irradiation without a solvent. nih.gov

The choice of reagents is also a critical aspect of green synthesis. While Lawesson's reagent is effective, research into alternative, less hazardous thionating agents is ongoing.

The following table outlines some green chemistry approaches applicable to the synthesis of thioamides like this compound:

| Green Chemistry Principle | Methodology | Advantages |

| Alternative Energy Source | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption, often higher yields. dntb.gov.uaCurrent time information in Bangalore, IN.nih.gov |

| Elimination of Solvents | Solvent-free reaction conditions | Reduced waste, eliminates the use of hazardous organic solvents. nih.gov |

| Safer Reagents | Use of potassium thiocyanate | Alternative to traditional thionating agents. nih.gov |

The broader context of green chemistry in the synthesis of azepine derivatives includes an emphasis on atom economy, sustainability, and waste reduction. mdpi.com These principles guide the development of new synthetic routes that are not only efficient but also environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of Hexahydro 2h Azepine 2 Thione

Transformations to Carbonyl Analogues

The conversion of the thiocarbonyl group in Hexahydro-2H-azepine-2-thione and its derivatives into a carbonyl group (C=O) is a key transformation. This desulfurization reaction yields the corresponding lactam, ε-caprolactam, or its derivatives.

Reactions with Nitrite (B80452) Species in Acidic Media

The reaction of thiocarbonyl compounds with sodium nitrite (NaNO₂) in an acidic medium is an established method for their conversion to the corresponding carbonyl analogues. nih.govkaist.ac.kr Research has shown that various secondary and tertiary thioamides, including the derivative 1-benzyl-hexahydro-2H-azepine-2-thione, undergo this transformation to yield their carbonyl counterparts. nih.govresearchgate.net The reaction proceeds through nitrosation, where the active nitrosating species, often dinitrogen trioxide (N₂O₃) or a protonated nitrous acid, is generated in situ from nitrite and acid. researchgate.net This electrophilic species attacks the sulfur atom of the thioamide, initiating the conversion process. researchgate.net

Conversion Using Pyridinium Hydrobromide Perbromide

Pyridinium hydrobromide perbromide (PHBP) serves as a mild and efficient reagent for the selective transformation of thioamides into their corresponding amides. pku.edu.cn Studies have demonstrated that this method is effective for a range of thioamides, including 1-benzyl-hexahydro-2H-azepine-2-thione, which is converted into its carbonyl form in high yields. pku.edu.cn This reagent offers a facile and convenient alternative for the desulfurization of the thiocarbonyl group under mild conditions. pku.edu.cn

Table 1: Transformation of 1-Benzyl-hexahydro-2H-azepine-2-thione to its Carbonyl Analogue This table is interactive. You can sort and filter the data.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Nitrite (NaNO₂) | Acidic Solution | 1-Benzyl-hexahydro-2H-azepin-2-one | Not specified | nih.gov, kaist.ac.kr |

| Pyridinium Hydrobromide Perbromide (PHBP) | Acetonitrile, Reflux | 1-Benzyl-hexahydro-2H-azepin-2-one | High | pku.edu.cn |

Cyclization and Rearrangement Mechanisms

The structural features of this compound allow for various mechanistic pathways, including potential cyclizations and rearrangements.

Intramolecular Cyclization Pathways

While intramolecular cyclization reactions are known for various functionalized sulfur-containing compounds, such as β-ketoisothiocyanates which can be cyclized to form thiolactams, specific studies detailing intramolecular cyclization pathways originating from the this compound ring itself are not extensively documented in the surveyed literature. nih.gov Such reactions typically require specific functionalities elsewhere in the molecule to participate in the ring-closing event.

Ring-Open Chain Isomerism Considerations

Ring-chain tautomerism is a form of isomerism where a molecule can exist in equilibrium between a cyclic and an open-chain structure. numberanalytics.comnih.gov This phenomenon requires the presence of interacting functional groups, typically a nucleophilic center and an electrophilic center within the same molecule. nih.gov Thiolactams like this compound possess a nucleophilic secondary amine (N-H) group and an electrophilic thiocarbonyl (C=S) carbon. nih.gov In principle, this allows for a theoretical equilibrium involving the ring-opening of the lactam to form an open-chain amino thiocarboxylic acid. However, for simple thiolactams, the cyclic form is generally more stable, and specific studies quantifying this equilibrium for this compound are not prominent.

Electrophilic Attack and Protonation Studies

The thiocarbonyl group is a key site for electrophilic attack. The sulfur atom, being electron-rich and more polarizable than the oxygen in an amide, is readily attacked by electrophiles. vulcanchem.com Mechanistic studies on acid-catalyzed proton exchange in thioamides have been conducted. oup.com For ε-thiocaprolactam (this compound), it is suggested that the barrier for proton exchange is very low. oup.com This indicates that protonation, a fundamental electrophilic attack, occurs readily. The initial step in acid-catalyzed reactions is the protonation of the sulfur atom, which enhances the electrophilicity of the carbonyl carbon and facilitates subsequent nucleophilic attack. libretexts.org

Nucleophilic and Electrophilic Reactivity Studies

The enhanced reactivity of thioamides stems from the electronic and steric properties of the thioamide bond. nih.gov The carbon-sulfur double bond (C=S) is longer and weaker than the carbon-oxygen double bond (C=O) in amides. nih.gov This makes the carbon atom of the thioamide group more susceptible to nucleophilic attack. The sulfur atom, with its larger atomic radius and available lone pairs, is a soft nucleophile and can readily react with soft electrophiles. Furthermore, the nitrogen atom's lone pair participates in resonance with the C=S bond, influencing the electron distribution and reactivity of the molecule.

Studies on N-phenylthiocaprolactam have demonstrated its reactivity towards enolate anions, which act as nucleophiles. In these reactions, the enolate anions of various ketones attack the sulfur atom of the N-phenylthiocaprolactam, leading to the formation of α-phenylthioketones in high yields. kaimosi.com This highlights the electrophilic character of the sulfur atom in a derivatized this compound.

The general reactivity of thioamides also includes electrophilic addition at the sulfur atom, which can lead to desulfurization reactions that convert the thioamide back to an amide under certain oxidative and acid-base conditions. nih.gov The N-H group of a secondary thioamide like this compound is also more acidic than the corresponding amide N-H group, which can influence its reactivity in base-mediated reactions. nih.gov

Table 1: Comparison of Reactivity between Amides and Thioamides

| Feature | Amides (e.g., ε-Caprolactam) | Thioamides (e.g., this compound) | Reference |

| Reactivity with Nucleophiles | Lower | Higher | nih.gov |

| Reactivity with Electrophiles | Lower | Higher | nih.gov |

| C=X Bond Strength | Stronger (C=O) | Weaker (C=S) | nih.gov |

| N-H Acidity | Less acidic | More acidic (ΔpKa = -6) | nih.gov |

| Hydrogen Bond Acceptor Strength | Stronger (Oxygen lone pairs) | Weaker (Sulfur lone pairs) | nih.gov |

| Hydrogen Bond Donor Strength | Weaker | Stronger | nih.gov |

Catalytic Influences on Reactions Involving the Azepine-2-thione Moiety

Catalysts play a significant role in mediating the transformations of the azepine-2-thione moiety, often enhancing reaction rates and selectivity. While specific catalytic studies on this compound are not extensively detailed in the provided results, the general principles of thioamide and lactam catalysis can be applied.

For the related ε-caprolactam, various catalysts have been employed for its synthesis and polymerization. For instance, the vapor-phase Beckmann rearrangement of cyclohexanone (B45756) oxime to caprolactam is influenced by the acidic and basic properties of the catalysts used, with strong basic sites accelerating catalyst deactivation. kaimosi.com Mesoporous silicoaluminophosphates have shown high activity and selectivity in this rearrangement. kaimosi.com Furthermore, the transformation of cyclohexanone to caprolactam can be achieved using an Al2O3-SiO2 catalyst. kaimosi.com

In the context of thioamides, transition metals are known to influence their reactivity. Thioamides exhibit a greater affinity for certain metals compared to amides. nih.gov This property is exploited in selective silver-catalyzed transformations to convert thioamides into other carbonyl derivatives. nih.gov Nickel-catalyzed cross-coupling reactions have been developed for the synthesis of thioethers from aryl chlorides and thiols, demonstrating the utility of transition metal catalysis in forming C-S bonds, a reaction relevant to the thioamide group. uwa.edu.au

Rhodium complexes have been used as catalysts in reactions involving related heterocyclic structures. For instance, Rh(I) complexes with hemilabile thioether-functionalized N-heterocyclic carbene (NHC) ligands are effective catalysts for the [2 + 2 + 2] cycloaddition of 1,5-bisallenes and alkynes, leading to the formation of dihydroazepine-fused ring systems. acs.org The mechanism of such reactions often involves the metal center promoting the formation of key intermediates. acs.org

The use of deep eutectic solvents (DES) as both a solvent and a catalyst has been reported for the synthesis of thioamides from aldehydes/ketones, secondary amines, and elemental sulfur. rsc.org The DES, a mixture of choline (B1196258) chloride and urea, is believed to enhance the reactivity of the reactants by stabilizing reactive intermediates through its high polarity and hydrogen-bonding capabilities. rsc.org This approach offers a green and efficient method for thioamidation reactions. rsc.org

Table 2: Examples of Catalytic Systems in Related Reactions

| Reaction | Catalyst/System | Function | Reference |

| Beckmann Rearrangement (Cyclohexanone oxime to Caprolactam) | Mesoporous Silicoaluminophosphates | High activity and selectivity | kaimosi.com |

| Thioamide to Carbonyl Derivative Conversion | Silver catalysts | Selective transformation | nih.gov |

| Thioetherification (Aryl chlorides and thiols) | Nickel(0) with Xantphos ligand | Efficient C-S cross-coupling | uwa.edu.au |

| [2+2+2] Cycloaddition for Dihydroazepine synthesis | Rh(I) complexes with thioether-functionalized NHC ligands | Catalyzes cycloaddition | acs.org |

| Thioamide Synthesis | Choline chloride-urea (Deep Eutectic Solvent) | Green solvent and catalyst | rsc.org |

General Reactivity of Thioamides and Their Transformations

Thioamides, including this compound, are versatile synthetic intermediates due to their heightened reactivity compared to amides. nih.gov This reactivity allows for a wide range of chemical transformations, making them valuable in organic synthesis, particularly for the construction of heterocyclic compounds. nih.govacs.org

A key transformation of thioamides is their conversion into other functional groups. For example, they can be desulfurized to form amides under oxidative conditions. nih.gov Thioamides are also precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles. acs.orgtandfonline.com

One of the significant reactions of thioamides is transamidation, which involves the conversion of one thioamide into another by reacting it with an amine. nih.gov This transformation has been achieved chemoselectively without the need for transition metals by activating the thioamide. N-Boc activated thioamides, for instance, react with amines to yield the transamidated product. nih.gov The reactivity in these reactions is influenced by the electronic properties of the thioamide, with electron-deficient thioamides being more reactive. nih.gov

Thioamides can also participate in cycloaddition reactions. For example, the inverse electron demand Diels-Alder (IEDDA) reaction of 2H-thiopyran-2-thione with strained alkynes has been studied, demonstrating the utility of the thiocarbonyl group in such transformations. rsc.org

Furthermore, the thioamide moiety can be used to introduce specific functionalities into larger molecules. In peptide synthesis, thioamide-containing amino acids can be incorporated site-specifically using solid-phase peptide synthesis (SPPS). nih.gov This is typically achieved by using thioacylbenzotriazole monomers, which are sufficiently reactive to thioacylate amines. nih.gov

The unique properties of the thioamide bond, such as its higher rotational barrier and red-shifted absorption bands, also allow for applications like photo-switches in peptides. nih.gov Irradiation with UV light can induce cis-trans isomerization, which can be used to trigger conformational changes in proteins. nih.gov

Table 3: Overview of General Thioamide Transformations

| Transformation | Reagents/Conditions | Product(s) | Reference |

| Desulfurization | Oxidative and acid-base conditions | Amides | nih.gov |

| Transamidation | N-activated thioamides, amines | Different thioamides | nih.gov |

| Heterocycle Synthesis | Various reagents (e.g., haloalkyl derivatives) | Thiazoles, other heterocycles | acs.orgresearchgate.net |

| Site-specific Incorporation into Peptides | Fmoc-based SPPS with thioacyl-benzotriazole monomers | Thioamide-containing peptides | nih.gov |

| Photo-induced Isomerization | UV irradiation | cis or trans isomer of the thioamide bond | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the chemical environment of the nitrogen atom within the azepane ring.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in the molecule. In a study using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the chemical shifts (δ) for Hexahydro-2H-azepine-2-thione were distinctly resolved. nih.gov

The protons on the seven-membered ring appear as multiplets between δ 1.66 and 1.79 ppm. Specifically, the protons at the C-6 position resonate at δ 1.66 ppm, those at C-4 at δ 1.73 ppm, and those at C-5 at δ 1.79 ppm. The protons adjacent to the thiocarbonyl group (C-3) show a triplet at δ 2.99 ppm with a coupling constant (J) of 5.5 Hz. The protons next to the nitrogen atom (C-7) are observed as a multiplet at δ 3.38 ppm. A broad singlet corresponding to the N-H proton is located significantly downfield at δ 8.91 ppm, which is characteristic of a thioamide proton. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration (Number of H) | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| 8.91 | brs | 1H | - | NH |

| 3.38 | m | 2H | - | H-7 |

| 2.99 | t | 2H | 5.5 | H-3 |

| 1.79 | m | 2H | - | H-5 |

| 1.73 | m | 2H | - | H-4 |

| 1.66 | m | 2H | - | H-6 |

Solvent: CDCl₃, Frequency: 500 MHz nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the chemical environment of each carbon atom in the molecule. The spectrum for this compound, recorded at 125 MHz in CDCl₃, shows six distinct signals corresponding to the carbon atoms of the azepane ring. nih.gov

The most downfield signal, and most characteristic, is the thiocarbonyl carbon (C-2), which appears at δ 209.54 ppm. The carbons adjacent to the heteroatoms are found at δ 44.92 ppm (C-3) and δ 46.86 ppm (C-7). The remaining methylene (B1212753) carbons of the ring are observed in the upfield region at δ 24.34 ppm (C-4), δ 30.23 ppm (C-5), and δ 27.88 ppm (C-6). nih.gov The availability of ¹³C NMR spectral data is also noted in the PubChem database. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 209.54 | C-2 (C=S) |

| 46.86 | C-7 |

| 44.92 | C-3 |

| 30.23 | C-5 |

| 27.88 | C-6 |

| 24.34 | C-4 |

Solvent: CDCl₃, Frequency: 125 MHz nih.gov

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) is a valuable tool for directly probing the electronic environment of nitrogen atoms in molecules. researchgate.net This technique is particularly useful for characterizing nitrogen-containing heterocycles, including thiones and related compounds. While ¹⁵N NMR spectra are available for this compound class through resources like SpringerMaterials, specific chemical shift values for this compound are not detailed in the surveyed literature. researchgate.net The application of ¹⁵N NMR, often in conjunction with ¹H and ¹³C NMR, is crucial for a comprehensive structural analysis of such compounds.

Vibrational Spectroscopy (Infrared)

Vibrational spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

The Fourier-Transform Infrared (FTIR) spectrum of this compound provides key evidence for its functional groups. A significant absorption band is observed at 3184 cm⁻¹, which is attributed to the stretching vibration of the N-H bond within the thioamide group (NHCS). nih.gov This finding is consistent with the structural characterization of related thione compounds.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) using electron ionization (EI) confirms the molecular formula of this compound as C₆H₁₁NS. nih.gov

The calculated exact mass for the molecular ion [M]⁺ was 129.0612, which closely matches the experimentally found value of 129.0613. The mass spectrum displays a base peak at a mass-to-charge ratio (m/z) of 129, corresponding to the intact molecular ion. Other significant fragments were observed at m/z 114, 101, 96, and 41, providing further confirmation of the compound's structure. nih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 129.0613 | 100 | [M]⁺ |

| 114 | 12 | [M-CH₃]⁺ |

| 101 | 34 | Fragment |

| 96 | 22 | Fragment |

| 41 | 45 | Fragment |

Ionization Method: EI nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of thermally labile and polar molecules. While direct ESI-MS spectral data for this compound is not extensively detailed in the available literature, the technique has been successfully employed in the characterization of its derivatives and metal complexes. For instance, ESI-MS has been used to analyze nickel(II) complexes of ligands derived from thiosemicarbazide, which shares structural similarities with thiocaprolactam. acs.org In such studies, ESI-MS provides crucial information on the mass of the synthesized complexes, helping to confirm their composition. The technique is also valuable in studying the binding of metal ions to ligands containing the thiocarbonyl group, a key feature of this compound. iucr.org For example, the formation of a 1:1 complex between a naphthoflavone-based chemosensor and Hg²⁺, a reaction where sulfur-containing compounds often play a role, was confirmed using MS analysis. researchgate.net

The general applicability of ESI-MS for related heterocyclic compounds and their metal complexes suggests its utility in confirming the molecular weight of this compound and studying its non-covalent interactions in solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS analysis provides characteristic fragmentation patterns that are essential for its structural confirmation.

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 129, which corresponds to its molecular weight (129.23 g/mol ). cdnsciencepub.comnih.gov This peak is a key indicator of the compound's identity. The fragmentation pattern reveals other significant ions, with a notable peak at m/z 100. cdnsciencepub.comnih.gov This fragment likely arises from the loss of an ethyl group (C₂H₅) or related rearrangements.

The fragmentation of cyclic amines and thioamides in GC-MS typically involves alpha-cleavage, where the bond adjacent to the heteroatom is broken. libretexts.org In the case of this compound, this would involve the cleavage of the C-C bond adjacent to the nitrogen atom within the seven-membered ring. The resulting fragments provide a unique fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures. Current time information in Edmonton, CA. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound (NIST Number: 234430), which serves as a standard for its identification. cdnsciencepub.comnih.gov

Table 1: Key GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 129.23 g/mol | cdnsciencepub.comnih.gov |

| Molecular Ion Peak (m/z) | 129 | cdnsciencepub.comnih.gov |

| Second Highest Peak (m/z) | 100 | cdnsciencepub.comnih.gov |

| NIST Number | 234430 | cdnsciencepub.comnih.gov |

X-ray Crystallography and Solid-State Structural Determinations

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

Crystal Structure Analysis

The crystal structure of this compound has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646078. cdnsciencepub.comnih.gov Analysis of this data reveals the precise arrangement of atoms in the crystal lattice.

Studies on metal complexes of thiocaprolactam further illuminate its structural characteristics. For instance, in the complex with mercury(II) chloride, [HgCl₂(C₆H₁₁NS)₂], the thiocaprolactam ligand coordinates to the mercury center through the sulfur atom. nih.gov The C-S bond length in the coordinated ligand is very similar to that in the free molecule, which has been reported to be approximately 1.677 Å at room temperature. nih.gov The crystal structure of antimony(III) halide complexes with ω-thiocaprolactam has also been determined by single-crystal X-ray diffraction analysis, providing further insight into its coordination behavior. nih.gov

Table 2: Crystallographic Data for a Related Thiocaprolactam Complex

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| [HgCl₂(C₆H₁₁NS)₂] | C₁₂H₂₂Cl₂HgN₂S₂ | - | - | nih.gov |

| ω-thiocaprolactam-antimony(III) halide complexes | Varies | - | - | nih.gov |

Conformational Analysis of the Azepine Ring System

The seven-membered azepine ring of this compound exhibits conformational flexibility. Computational and experimental studies of related seven-membered heterocyclic rings indicate a preference for non-planar conformations to minimize steric and torsional strain. researchgate.netresearchgate.net

For cycloheptane (B1346806) and its derivatives, the most stable conformations are typically the twist-chair and twist-boat forms, with the chair and boat conformations representing transition states. In the case of the oxygen analog, ε-caprolactam, conformational analysis has shown that it adopts a chair conformation in the solid state, and this conformation is also the most stable in solution.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles.

Density Functional Theory (DFT) has become a dominant method in computational chemistry for obtaining molecular structures due to its favorable balance of accuracy and computational cost. uwa.edu.au The process of geometry optimization aims to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface, representing the most stable, or ground, structure. storion.ru This optimization is a crucial first step for most other computational analyses, as the electronic properties are highly dependent on the molecular geometry. storion.rustackexchange.com

For a molecule like Hexahydro-2H-azepine-2-thione, DFT calculations would be performed to predict bond lengths, bond angles, and dihedral angles of its equilibrium structure. The choice of the functional (e.g., B3LYP, PBE, M06-2X) and the basis set (e.g., 6-311G, cc-pVTZ) is critical for the accuracy of the results. uwa.edu.auarxiv.org The optimization process iteratively adjusts the atomic positions until the forces on the atoms are close to zero, ensuring a stable conformation has been found. storion.ru The performance of different functionals varies, with hybrid GGA functionals like B3LYP and X3LYP often providing excellent results for molecular geometries. uwa.edu.au

Table 1: Typical Parameters for DFT Geometry Optimization

| Parameter | Description | Common Choices/Settings |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy. | B3LYP, PBE0, M06-2X, ωB97X-D |

| Basis Set | Set of functions used to build molecular orbitals. | Pople (e.g., 6-311++G(d,p)), Dunning (e.g., cc-pVTZ) |

| Convergence Criteria | Thresholds for energy and forces to stop the optimization. | Tight, Very Tight (e.g., forces < 1.5x10⁻⁵ Hartree/Bohr) |

| Solvation Model | Accounts for the effect of a solvent (optional). | PCM, SMD |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the orbital from which electrons are most easily donated, acts as an electron donor, while the LUMO, the orbital that can most readily accept electrons, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and can be considered a "soft" molecule. researchgate.net For instance, a calculated HOMO-LUMO gap of 3.1896 eV for a different heterocyclic compound indicated it was soft, unstable, and reactive. researchgate.net Analysis of the HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attack.

Table 2: Interpreting Frontier Molecular Orbital Data

| Parameter | Significance | Interpretation |

|---|---|---|

| E(HOMO) | Ionization Potential / Electron Donating Ability | Higher energy indicates a better electron donor. |

| E(LUMO) | Electron Affinity / Electron Accepting Ability | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Chemical Reactivity / Kinetic Stability | Small gap indicates high reactivity; large gap indicates high stability. researchgate.net |

Molecular Dynamics and Conformational Studies

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and flexibility. nih.gov

For this compound, the seven-membered azepane ring possesses significant conformational flexibility. MD simulations can explore the potential energy surface to identify various low-energy conformations, such as chair and boat forms, and the transition pathways between them. By simulating the molecule over time (typically nanoseconds to microseconds), one can analyze trajectories to understand structural fluctuations, the stability of different conformers, and the influence of the solvent environment. Key analyses include calculating the Root Mean Square Deviation (RMSD) to monitor structural stability and analyzing hydrogen bond dynamics to understand intramolecular and intermolecular interactions over the simulation period. nih.gov

Electronic Structure and Bonding Analyses

To gain a deeper understanding of the bonding and electronic distribution within this compound, advanced analyses are employed. Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net It transforms the calculated molecular orbitals into localized orbitals that align with Lewis structure concepts (i.e., bonds and lone pairs), making the electronic structure more intuitive.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that analyzes the electron density topology to define atoms, chemical bonds, and intermolecular interactions. researchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of the interaction (e.g., covalent vs. electrostatic) and identify weaker interactions like intramolecular hydrogen bonds, which may contribute to the conformational preference of the molecule. researchgate.net

In Silico Studies of Molecular Interactions and Structural Features

In silico techniques are crucial for predicting how a molecule might interact with other molecules, particularly biological macromolecules, and for understanding the forces that govern its crystal packing.

Molecular docking is a prominent in silico method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. semanticscholar.orgmdpi.com This technique would be used to investigate the potential biological targets of this compound by placing it into the active site of a protein and calculating a binding score, which estimates the binding affinity. mdpi.comresearchgate.net The analysis of the resulting docked pose reveals specific interactions like hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-receptor complex. semanticscholar.org

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis

| Contact Type | Description | Significance |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | Often the most abundant contact, contributing significantly to crystal packing. iucr.org |

| X···H / H···X (X=O, N, S) | Hydrogen bonds and other polar interactions. | Key directional forces that determine molecular assembly. iucr.org |

| C···H / H···C | Weak C-H···π or other van der Waals interactions. | Contribute to the cohesion and stabilization of the crystal structure. iucr.org |

| π–π stacking | Interactions between aromatic or conjugated systems. | Important for the packing of molecules with planar moieties. iucr.org |

Academic Applications and Broader Chemical Significance

Role as Synthetic Intermediates in Complex Molecule Construction

Hexahydro-2H-azepine-2-thione serves as a versatile starting material for the synthesis of more complex molecules, particularly those incorporating sulfur and nitrogen within a heterocyclic framework. Its utility as a synthetic intermediate is primarily attributed to the reactivity of the thioamide functional group.

The transformation of this compound into the oxime of perhydro-2-azepinone is a notable example of its role as an intermediate. sciendo.com This conversion is typically achieved through a reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium bicarbonate. sciendo.com Oximes derived from seven-membered heterocyclic compounds are widely used as intermediates in fine organic synthesis. sciendo.com

Furthermore, ε-thiocaprolactam is utilized in the pharmaceutical industry as an intermediate in the synthesis of certain drugs, especially those that require sulfur-containing heterocycles. myskinrecipes.com Its adaptability in various chemical reactions makes it a valuable component in organic synthesis for creating intricate molecular structures. myskinrecipes.com For instance, it has been used in a mild and efficient glycosylation procedure where N-phenyl thiocaprolactam, a derivative, acts as an activator. ox.ac.uk This highlights its role in facilitating the construction of complex biomolecules like glycoconjugates, which are important for developing vaccines. ox.ac.uk

Contribution to Heterocyclic Chemistry Research

The study of this compound and its derivatives significantly contributes to the broader field of heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the metabolism of all living cells and are present in many natural and synthetic biologically active compounds. buet.ac.bd

Research into seven-membered nitrogen-containing heterocycles like azepines is driven by their interesting biological activities and their utility as scaffolds in drug design. researchgate.netresearchgate.net The exploration of new synthetic routes and reactions involving these compounds expands the toolbox available to chemists for creating novel molecules with potentially useful properties. frontiersin.org

The synthesis of novel heterocyclic compounds from various starting materials, including those related to this compound, is a continuous area of investigation. nih.govnih.gov These efforts aim to discover new structures with enhanced biological or material properties. frontiersin.orgijprajournal.com For example, research has focused on synthesizing new series of N-substituted heterocyclic compounds and evaluating their potential as enzyme inhibitors. nih.gov

Derivatives in Materials Science and Polymer Research

Derivatives of this compound, particularly its oxygen analog ε-caprolactam, are of significant interest in materials science and polymer research. While not a direct derivative, the chemistry of ε-caprolactam provides a strong parallel for the potential applications of its thio-analog.

ε-Caprolactam is the primary monomer for the production of Nylon 6, a widely used polyamide with applications in fibers, plastics, and engineering materials. mdpi.comwikipedia.org The anionic ring-opening polymerization (aROP) of ε-caprolactam is a key industrial process for producing Polyamide 6. mdpi.comresearchgate.net This process can be sensitive to impurities like water, which can affect the polymerization rate and the properties of the final polymer. researchgate.net

The incorporation of ε-thiocaprolactam as a monomer into polymer chains can enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications. myskinrecipes.com Its unique chemical structure also contributes to improved adhesion and durability in specialty adhesives and coatings. myskinrecipes.com Research into the co-polymerization of ε-caprolactam with other monomers, such as α-Amino-ε-caprolactam, has led to the development of novel branched polyamide 6 with enhanced rheological and thermal properties. mdpi.com This demonstrates the potential for creating new materials with tailored properties by modifying the basic lactam structure.

Table 1: Influence of α-Amino-ε-caprolactam (ACL) on Polyamide 6 Properties

| ACL Content (wt%) | Melt Flow Rate (g/10 min) | Zero Shear Rate Viscosity (Pa·s) | Melting Point (°C) | Crystallinity (%) |

| 0 | 25.3 | 1850 | 221.5 | 42.1 |

| 0.5 | 18.7 | 2890 | 218.7 | 38.9 |

| 1.0 | 12.1 | 4560 | 216.4 | 36.5 |

| 1.5 | 8.9 | 6780 | 214.2 | 34.8 |

| Data derived from research on the co-polymerization of ε-caprolactam and α-Amino-ε-caprolactam. mdpi.com |

Development of Novel Heterocyclic Scaffolds

This compound and related lactams serve as foundational structures for the development of novel heterocyclic scaffolds. These scaffolds are core structures upon which a variety of functional groups can be attached to create libraries of new compounds for screening in drug discovery and materials science. ijprajournal.com

The synthesis of new heterocyclic systems is a major focus of chemical research. frontiersin.org This includes the development of new pathways to access diverse heterocyclic compounds and the modification of existing heterocyclic frameworks to explore new chemical and functional spaces. frontiersin.org For example, the reaction of o-phenylenediamine (B120857) with various reagents can lead to the formation of benzo[f] nih.govCurrent time information in Bangalore, IN.nih.govtriazepine derivatives, a class of seven-membered heterocycles with potential biological activity. mdpi.com

The development of novel heterocyclic organic compounds as inhibitors of enzymes like DPP-4, α-amylase, and α-glucosidase is an active area of research. nih.gov These studies often involve the synthesis of new scaffolds and the evaluation of their biological activities, with the goal of identifying potent and selective drug candidates. nih.gov The structural diversity offered by heterocyclic chemistry is crucial for the discovery of new therapeutic agents. ijprajournal.comekb.eg

Future Research Trajectories and Unexplored Domains

Advancements in Stereoselective Synthesis

The creation of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for applications in materials science and medicinal chemistry. The synthesis of chiral azepine rings, the core of Hexahydro-2H-azepine-2-thione, has been a significant challenge. Future research will likely focus on developing efficient and highly stereoselective synthetic routes.

One promising approach is the stereoselective and regioselective ring expansion of piperidines. rsc.orgrsc.org This strategy has been successfully employed to prepare diastereomerically pure azepane derivatives in excellent yields. rsc.orgrsc.org The stereochemistry of these products has been confirmed through X-ray crystallographic analysis, validating the effectiveness of this method. rsc.orgrsc.org Another innovative route involves the osmium-catalyzed tethered aminohydroxylation, which allows for the stereoselective formation of the C-N bond with complete regio- and stereocontrol. nih.gov This has been demonstrated in the synthesis of heavily hydroxylated azepane iminosugars. nih.gov

Once a chiral azepane precursor is obtained, the subsequent thionation of the lactam functionality to the corresponding thiolactam can be achieved using various reagents. Lawesson's reagent and phosphorus pentasulfide supported on silica (B1680970) gel (P2S5/SiO2) are commonly used for this transformation. researchgate.netresearchgate.netresearchgate.net Future work could focus on optimizing these thionation conditions to be compatible with a wider range of functional groups on the azepane ring and to proceed with high yields and minimal side products.

A potential stereoselective synthesis could, therefore, involve a two-step process: first, the enantioselective synthesis of an appropriately substituted azepan-2-one, followed by a carefully controlled thionation reaction. The development of a one-pot stereoselective synthesis would represent a significant advancement.

Exploration of Novel Reaction Pathways and Catalysis

The thioamide group in this compound is a versatile functional group with reactivity distinct from its amide counterpart. nih.gov Thioamides are more reactive towards both electrophiles and nucleophiles. nih.gov Future research should aim to exploit this enhanced reactivity to forge new chemical bonds and construct more complex molecular architectures.

One area of exploration is the use of this compound in cycloaddition reactions. The thioamide functionality can participate in various cycloadditions, providing access to novel heterocyclic systems. acs.org Catalysis will play a crucial role in controlling the regio- and stereoselectivity of these reactions. For instance, transition-metal catalysts could be employed to activate the thioamide for specific transformations.

Furthermore, the development of catalytic methods for the functionalization of the azepane ring in the presence of the thiolactam group is a key research direction. This could involve C-H activation strategies to introduce substituents at various positions on the ring, leading to a diverse library of this compound derivatives. The influence of the thioamide group on the regioselectivity of such C-H functionalization reactions would be a particularly interesting aspect to investigate.

The study of the catalytic behavior of metal complexes of this compound itself is another unexplored domain. The sulfur atom of the thiolactam can act as a ligand for various metals, and the resulting complexes could exhibit interesting catalytic properties in a range of organic transformations.

Integration of Advanced Analytical Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is crucial for predicting their properties and reactivity. The integration of advanced analytical techniques will be instrumental in gaining these deeper insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR provides basic structural information, advanced techniques like 2D NMR (COSY, HSQC, HMBC, NOESY) will be essential for the unambiguous assignment of all proton and carbon signals and for elucidating the conformation of the seven-membered ring in solution. numberanalytics.com Solid-state NMR could provide valuable information about the structure and packing of the molecule in the crystalline state. numberanalytics.com

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state. mdpi.commdpi.com Obtaining the crystal structure of this compound would provide definitive information on bond lengths, bond angles, and the conformation of the azepane ring. This data is also invaluable for validating the results of theoretical calculations. The crystal structures of several related azepane derivatives and thiolactams have been successfully determined. rsc.orgrsc.orgresearchgate.netacs.orgworktribe.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. quarto.pub The characteristic C=S stretch of the thioamide group can be easily identified. nih.gov These techniques can be used to study hydrogen bonding interactions and conformational changes in different environments. Two-dimensional IR (2D IR) spectroscopy could be employed to study the tautomeric equilibrium between the lactam and lactim forms in solution. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. Tandem mass spectrometry (MS/MS) experiments can provide valuable information about the fragmentation patterns of the molecule, which can aid in structural elucidation.

The combination of these techniques will provide a comprehensive picture of the structural and dynamic properties of this compound.

Theoretical Predictions for Undiscovered Reactivity and Structural Properties

Computational chemistry offers a powerful and complementary approach to experimental studies. Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound, guiding future experimental work.

Density Functional Theory (DFT) and Ab Initio Methods: These methods can be used to calculate the optimized geometry, vibrational frequencies, and NMR chemical shifts of the molecule, which can be compared with experimental data. Such calculations can also be used to investigate the relative energies of different conformers of the azepane ring and to study the rotational barrier around the C-N bond of the thioamide group. nih.gov

Tautomerism Studies: Theoretical calculations are particularly useful for studying the lactam-lactim tautomerism of this compound. researchgate.net By calculating the relative energies of the tautomers in the gas phase and in different solvents, it is possible to predict the dominant tautomer under various conditions.

Reactivity Predictions: Computational methods can be used to model reaction pathways and to predict the activation energies for various transformations. This can help in identifying promising new reactions and in understanding the mechanisms of known reactions. For example, the reactivity of the thioamide group towards different electrophiles and nucleophiles can be systematically investigated.

Prediction of Spectroscopic Properties: Theoretical calculations can be used to simulate various spectra, such as NMR and IR spectra, which can aid in the interpretation of experimental data. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Hexahydro-2H-azepine-2-thione, and how should researchers validate these techniques?

- Methodological Answer : Use high-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the compound’s structure, supplemented by mass spectrometry (MS) for molecular weight verification. Chromatographic methods (e.g., HPLC or GC) with standardized retention times can assess purity. Cross-reference data with established databases like NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of formation) to validate results . Calibrate instruments using reference standards of related azepine derivatives to ensure accuracy .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

- Methodological Answer : Adopt JIS-compliant personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116), gas masks for organic vapors (JIS T 8152), and safety goggles (JIS T 8147). Conduct operations in fume hoods to minimize inhalation risks. Emergency protocols should include immediate decontamination with water for skin contact and medical consultation for exposure incidents, as outlined in safety data sheets .

Q. How can researchers design a synthesis route for this compound while minimizing by-products?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) based on literature reviews of thiocaprolactam analogs. For example, cyclization of caprolactam derivatives with sulfurizing agents (e.g., P₂S₅) under inert atmospheres may reduce impurities. Use TLC or in-situ FTIR monitoring to track reaction progress. Post-synthesis, employ recrystallization or column chromatography for purification, referencing protocols for structurally similar compounds .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct a systematic review of grey literature (e.g., NIH RePORTER, TSCATS) and peer-reviewed studies to identify variables such as exposure duration, model organisms, or dosage discrepancies. Replicate conflicting studies under controlled conditions, using standardized OECD guidelines for toxicity assays. Statistical meta-analysis can quantify variability, while mechanistic studies (e.g., binding affinity assays) may clarify biological pathways .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to model the compound’s electronic structure and reaction pathways. Compare results with experimental kinetic data (e.g., Arrhenius parameters) to validate simulations. Use molecular dynamics (MD) to study solvation effects or stability under varying pH/temperature conditions. Reference thermodynamic databases (e.g., NIST) for enthalpy/entropy benchmarks .

Q. How can experimental parameters be optimized to study the stability of this compound under extreme conditions?

- Methodological Answer : Design a factorial experiment varying temperature, pressure, and solvent polarity. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Apply response surface methodology (RSM) to identify critical factors affecting stability. Cross-validate findings with spectroscopic data (e.g., UV-Vis for chromophore changes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.